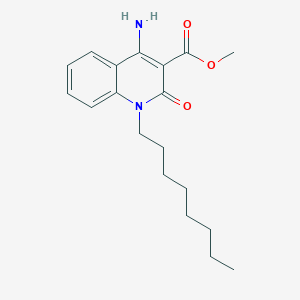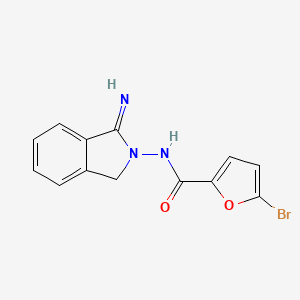
Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride is an organic compound with the molecular formula C11H15ClN2. It is a derivative of propanenitrile, where the nitrile group is substituted with an ethylphenylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-(ethylphenylamino)-, monohydrochloride typically involves the reaction of ethylaniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NHCH}_2\text{CH}_3 + \text{CH}_2\text{CHCN} \rightarrow \text{C}_6\text{H}_5\text{N(CH}_2\text{CH}_3\text{)CH}_2\text{CH}_2\text{CN} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylphenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of propanenitrile, 3-(ethylphenylamino)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile: A simpler nitrile compound without the ethylphenylamino group.
Ethylphenylamine: Contains the ethylphenylamino group but lacks the nitrile functionality.
Acrylonitrile: A related nitrile compound used in the synthesis of propanenitrile derivatives.
Uniqueness
Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitrile and ethylphenylamino groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63589-39-9 |
|---|---|
Molekularformel |
C11H15ClN2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
3-(N-ethylanilino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,10H2,1H3;1H |
InChI-Schlüssel |
ZUBVXBCBFPEUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC#N)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
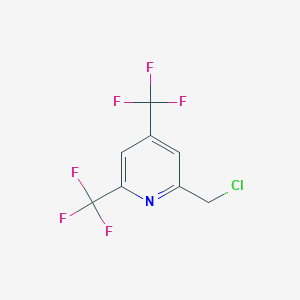
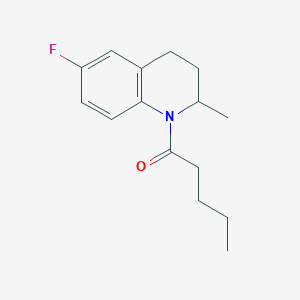
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
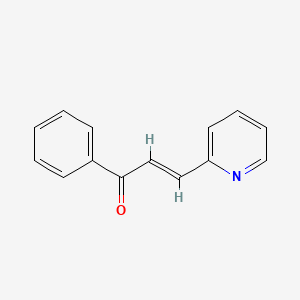
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
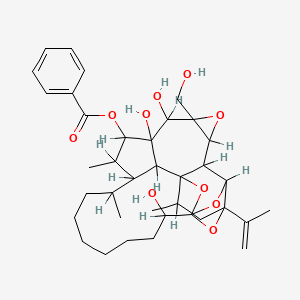
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
